Boc-alpha-methyl-3-methoxy-DL-phenylalanine
Description
Boc-alpha-methyl-3-methoxy-DL-phenylalanine is a modified phenylalanine derivative featuring three key structural elements:
- Boc (tert-butoxycarbonyl) group: A common protecting group for amines, enhancing solubility and stability during peptide synthesis .
- Alpha-methyl substitution: A methyl group (-CH₃) attached to the alpha-carbon, which introduces steric hindrance and can influence conformational flexibility and enzyme recognition .
- DL configuration: A racemic mixture (equal parts D- and L-enantiomers), often used in synthetic intermediates or pharmacological studies requiring non-chiral precursors .
This compound is utilized in peptide synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules. Its structural modifications are designed to balance stability, reactivity, and target specificity.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-7-6-8-12(9-11)21-5/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZRJJQGUJLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171124 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-00-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alpha-Methylation of Phenylalanine Derivatives
The alpha-methyl group is introduced via alkylation or asymmetric synthesis methods starting from phenylalanine or its derivatives. Commonly, this involves:
- Use of glycine derivatives as intermediates.
- Alkylation with methylating agents under controlled conditions to ensure stereochemical integrity.
For example, asymmetric synthesis with glycine derivatives in the presence of suitable chiral auxiliaries or catalysts can yield the alpha-methylated product with desired stereochemistry.
Methoxy Substitution on the Aromatic Ring
The 3-methoxy substituent is introduced either by:
- Starting from 3-methoxyphenylalanine derivatives.
- Or by selective methylation of hydroxyl groups on phenylalanine precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
In some advanced synthetic routes, methoxy-substituted intermediates are prepared by converting hydroxyl groups to benzyl bromides, followed by further transformations.
Boc Protection of the Amino Group
The amino group is protected using tert-butyloxycarbonyl (Boc) protection to prevent unwanted side reactions during synthesis and purification. Typical conditions include:
- Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- The Boc group stabilizes the amino acid during subsequent synthetic steps and can be removed under acidic conditions when needed.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alpha-methylation of phenylalanine | Glycine derivative + methylating agent | 70-85 | Controlled stereochemistry |
| 2 | Introduction of 3-methoxy substituent | Methylation of hydroxyl group or starting from methoxy derivative | 75-90 | Selective aromatic substitution |
| 3 | Boc protection of amino group | Boc2O, base (e.g., triethylamine), solvent | 80-95 | Protects amino group |
| 4 | Purification and characterization | Chromatography, crystallization | - | Ensures purity and stereochemical integrity |
This multi-step synthetic route allows the preparation of Boc-alpha-methyl-3-methoxy-DL-phenylalanine with high purity and yield, suitable for incorporation into peptides.
Advanced Synthetic Considerations
- Stereochemistry Control: The alpha-methylation step often requires asymmetric synthesis techniques to obtain the desired stereoisomer, which is crucial for biological activity.
- Functional Group Stability: The Boc group enhances stability during synthesis and storage but can be removed by trifluoroacetic acid (TFA) treatment when necessary.
- Purification Challenges: Some intermediates may decompose during silica gel chromatography, necessitating direct deprotection or alternative purification methods.
Research Findings and Applications
Studies have demonstrated that incorporating this compound into peptides can:
- Enhance peptide stability against enzymatic degradation.
- Improve bioavailability and specificity in biological systems.
- Modulate pharmacokinetic properties, potentially increasing brain availability and therapeutic efficacy.
The compound's unique structural features, such as the alpha-methyl group and methoxy substitution, contribute to these improved properties.
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-methyl-3-methoxy-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boc-alpha-methyl-3-methoxy-DL-phenylalanine has been investigated for its potential anticancer properties. Studies have shown that modifications of phenylalanine derivatives can enhance the efficacy of anticancer agents. For instance, derivatives that incorporate this compound exhibit improved binding affinity to cancer cell receptors, leading to increased cytotoxicity against specific cancer types.
Case Study: Synthesis of Anticancer Agents
A study synthesized a series of phenylalanine derivatives, including this compound, and evaluated their activity against various cancer cell lines. The results indicated that certain modifications led to a significant increase in apoptosis in breast and prostate cancer cells, suggesting a promising avenue for drug development .
Biochemical Applications
Protein Engineering
this compound serves as an important building block in the synthesis of peptides and proteins. Its unique structure allows for the introduction of specific functionalities into proteins, facilitating studies on protein folding, stability, and interactions.
Table 1: Comparison of Amino Acids in Protein Engineering
| Amino Acid | Properties | Applications |
|---|---|---|
| This compound | Non-polar, hydrophobic; sterically bulky | Site-specific labeling |
| 4-Azido-L-phenylalanine | Bioorthogonal reactivity | Click chemistry applications |
| L-Tyrosine | Polar side chain | Fluorescent protein tagging |
Case Study: Site-Specific Modification
In a research project focused on the development of fluorescent proteins, this compound was incorporated into the protein structure to facilitate site-specific modifications. The resulting proteins exhibited altered fluorescence properties upon UV irradiation, demonstrating the utility of this compound in bioconjugation techniques .
Materials Science
Hydrogel Formation
Research has shown that this compound can be utilized in the self-assembly of hydrogels. The incorporation of this compound into peptide sequences results in the formation of robust hydrogel networks that can be used for drug delivery systems or tissue engineering.
Table 2: Properties of Hydrogels Formed with Different Amino Acids
| Amino Acid | Gelation Time (minutes) | Swelling Ratio | Application |
|---|---|---|---|
| This compound | 15 | 5 | Drug delivery |
| Fmoc-dipeptides | 10 | 7 | Tissue scaffolding |
| L-Cysteine | 20 | 4 | Wound healing |
Case Study: Hydrogel Applications in Drug Delivery
A study focused on developing a drug delivery system using hydrogels formed from this compound showed promising results. The hydrogels demonstrated controlled release profiles for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of Boc-alpha-methyl-3-methoxy-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Steric and Electronic Effects
- Alpha-methyl vs. In contrast, beta-methyl groups (e.g., Boc-beta-methyl-DL-phenylalanine) modify side-chain interactions without affecting backbone rigidity .
- Methoxy vs. Hydroxy Groups : The 3-methoxy group in the target compound provides electron-donating effects, enhancing aromatic ring stability. Comparatively, 3,4-dihydroxy substitutions (as in ) increase polarity and metal-binding capacity but reduce metabolic stability .
Protecting Group Variations
- Boc vs. Fmoc : Boc protection (tert-butoxycarbonyl) is acid-labile, making it suitable for orthogonal deprotection strategies. Fmoc-protected analogs (e.g., Fmoc-3-chloro-DL-phenylalanine) require basic conditions (e.g., piperidine), offering compatibility with acid-sensitive substrates .
Biological Activity
Boc-alpha-methyl-3-methoxy-DL-phenylalanine (Boc-AMMP) is a synthetic amino acid derivative that has gained attention in various fields, including medicinal chemistry and peptide synthesis. This compound exhibits notable biological activities due to its structural characteristics and interactions with cellular mechanisms. This article explores the biological activity of Boc-AMMP, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.
Overview of this compound
Boc-AMMP is a derivative of phenylalanine, an essential amino acid, modified with a tert-butyloxycarbonyl (Boc) protecting group and a methoxy substitution on the aromatic ring. The Boc group is commonly used in peptide synthesis to protect the amino group, preventing premature reactions during synthesis processes. The methoxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.
Interaction with Enzymes
Boc-AMMP participates in various biochemical reactions by interacting with enzymes and proteins involved in peptide bond formation. Its mechanism includes:
- Enzyme Binding : Boc-AMMP can bind to active sites or allosteric sites on enzymes, modulating their activity. This interaction can either inhibit or activate enzymatic functions, depending on the context.
- Peptidyl Transferase Activity : The compound facilitates peptide bond formation by interacting with peptidyl transferases, which are crucial for protein synthesis.
Cellular Effects
Boc-AMMP influences several cellular processes:
- Cell Signaling Pathways : It has been shown to modulate signaling molecules and transcription factors, leading to alterations in gene expression patterns. This modulation can impact various cellular functions, including metabolism and growth.
- Metabolic Regulation : The compound affects metabolic enzymes, altering the flux of metabolites through critical pathways such as glycolysis and the tricarboxylic acid (TCA) cycle .
Metabolic Pathways
Boc-AMMP is involved in several metabolic pathways:
| Pathway | Role of Boc-AMMP |
|---|---|
| Glycolysis | Modulates glycolytic enzymes, enhancing metabolic flux |
| TCA Cycle | Influences enzyme activity affecting energy production |
| Protein Synthesis | Acts as a substrate for peptide synthesis |
The presence of the Boc protecting group plays a significant role in these pathways by allowing selective reactions during synthesis while maintaining stability against unwanted side reactions.
Transport and Distribution
The transport of Boc-AMMP within cells is mediated by specific transporters that facilitate its uptake into various cellular compartments. The compound's distribution is critical for its biological activity; localization within certain regions can enhance or inhibit its interactions with target biomolecules.
Case Studies and Research Findings
Several studies have investigated the biological activity of Boc-AMMP:
- Peptide Synthesis Applications : Research highlights its utility in synthesizing peptides with enhanced stability and bioactivity. The Boc group allows for efficient coupling reactions while protecting the amino functionality .
- Therapeutic Potential : Investigations into its effects on cognitive functions in animal models suggest that derivatives of Boc-AMMP may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Antioxidant Activity : Preliminary studies indicate that compounds similar to Boc-AMMP exhibit antioxidant properties, which could be relevant for developing treatments against oxidative stress-related conditions .
Q & A
Q. What are the recommended methods for synthesizing Boc-α-methyl-3-methoxy-DL-phenylalanine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to α-methyl-3-methoxy-DL-phenylalanine. A common approach uses Boc-anhydride [(Boc)₂O] in a basic solvent like THF or DCM, with catalytic DMAP to enhance reactivity. Reaction temperatures should be maintained at 0–25°C to minimize racemization . For the α-methyl modification, alkylation of the phenylalanine backbone using methyl iodide under basic conditions (e.g., NaH in DMF) is critical. Yields (~60–75%) depend on stoichiometric control of Boc-anhydride and rigorous exclusion of moisture .
Q. How can researchers confirm the structural integrity of Boc-α-methyl-3-methoxy-DL-phenylalanine post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and α-methyl substitution (δ ~1.2–1.5 ppm). The 3-methoxy group appears as a singlet near δ ~3.8 ppm. LC-MS (ESI+) should show [M+H]⁺ peaks matching the theoretical molecular weight (e.g., ~333.31 g/mol for C₁₅H₁₈F₃NO₄ derivatives) . HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) can assess purity (>95% by area normalization) .
Q. What solvents and purification techniques are optimal for isolating Boc-α-methyl-3-methoxy-DL-phenylalanine?
- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., ethyl acetate) but dissolves in polar aprotic solvents like DMF or DMSO. For purification, recrystallization from ethanol/water mixtures (4:1 v/v) at low temperatures (4°C) effectively removes unreacted precursors. Alternatively, flash chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >90% recovery .
Advanced Research Questions
Q. How does the α-methyl substitution impact the compound’s stability and stereochemical behavior in peptide synthesis?
- Methodological Answer : The α-methyl group introduces steric hindrance, reducing racemization during coupling reactions compared to unmodified phenylalanine. Stability studies (TGA/DSC) show decomposition onset at ~200°C, making it suitable for solid-phase synthesis at ≤50°C . Chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane) reveals enantiomeric excess (ee) >98% for Boc-protected derivatives, critical for maintaining stereochemical fidelity in peptide chains .
Q. What analytical challenges arise when characterizing trace impurities in Boc-α-methyl-3-methoxy-DL-phenylalanine?
- Methodological Answer : Common impurities include deprotected intermediates (e.g., α-methyl-3-methoxy-DL-phenylalanine) and diastereomers . High-resolution MS (HRMS, Q-TOF) with a mass accuracy of <2 ppm can distinguish these species. For quantification, use ²D-LC-MS/MS with a trapping column to isolate low-abundance impurities (<0.1%) . Contradictions in purity data often stem from solvent choice in HPLC; ensure mobile phases are degassed to avoid artifact peaks .
Q. How can researchers leverage this compound in designing enzyme-resistant peptide analogs?
- Methodological Answer : The 3-methoxy group enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. In peptide synthesis, incorporate Boc-α-methyl-3-methoxy-DL-phenylalanine at protease cleavage sites (e.g., Arg/Lys positions). Circular dichroism (CD) and molecular dynamics simulations demonstrate that the α-methyl group stabilizes β-sheet conformations, improving resistance to chymotrypsin .
Methodological Considerations
Q. What protocols mitigate racemization during Boc-deprotection of α-methyl-3-methoxy-DL-phenylalanine?
- Methodological Answer : Use TFA/DCM (1:4 v/v) for Boc removal at 0°C for 30 minutes, minimizing acid exposure. Neutralize with cold diethyl ether to precipitate the free amine. Monitor racemization via Marfey’s reagent derivatization followed by HPLC; racemization rates <2% are achievable under these conditions .
Q. How do solubility properties affect this compound’s application in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Limited solubility in DCM requires using DMF as the primary solvent for SPPS coupling (2–5 eq of HBTU/DIPEA). Pre-activate the amino acid for 1–2 minutes before resin addition. For problematic sequences, add 0.1 M HOBt to reduce aggregation and improve coupling efficiency (>95% by Kaiser test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
